2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide is an organic compound that features a biphenyl group attached to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative under palladium catalysis.
Quinoline Ring Formation: The quinoline ring can be constructed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.
Final Coupling: The biphenyl intermediate is then coupled with the quinoline derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Materials Science: The compound can be used in the synthesis of covalent organic frameworks (COFs) with hierarchical porosity.
Biological Studies: It is used in studies related to its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom in the ring.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide is unique due to its combined biphenyl and quinoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
655222-79-0 |
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Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-chloro-2-(4-phenylphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C22H15ClN2O/c23-19-13-20(25-21-17(19)7-4-8-18(21)22(24)26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,24,26) |
InChI Key |
XROCIJAXXOYTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C(=C3)Cl |
Origin of Product |
United States |
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